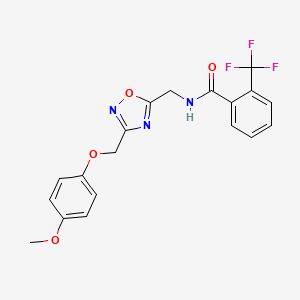
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of various functional groups such as the oxadiazole ring, methoxyphenoxy moiety, and trifluoromethyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions that can include the formation of oxadiazole rings, as seen in the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides . The synthesis of similar compounds typically requires careful selection of starting materials and reaction conditions to achieve the desired substitution patterns and to maintain the integrity of sensitive functional groups.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives, providing detailed information about molecular geometry and lattice constants . Density functional theory (DFT) calculations complement experimental methods by predicting geometrical parameters, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These methods would be applicable to analyze the molecular structure of "N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide".
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents present on the benzamide core. For instance, the presence of a methoxy group can affect the electron density of the molecule, potentially altering its reactivity in chemical reactions . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule, indicating regions of electron density that are susceptible to nucleophilic or electrophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a trifluoromethyl group, for example, can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetic properties . Additionally, the antioxidant properties of benzamide derivatives can be assessed using assays such as the DPPH free radical scavenging test, which may be relevant for the compound .
Aplicaciones Científicas De Investigación
Antidiabetic Applications
A series of derivatives structurally related to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide were synthesized and exhibited in vitro antidiabetic activity. These compounds were evaluated using the α-amylase inhibition assay, indicating their potential as therapeutic agents for diabetes management (J. Lalpara et al., 2021).
Antimicrobial and Anticancer Applications
Derivatives designed from the core structure of the mentioned compound showed significant in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Additionally, some of these derivatives displayed promising antiproliferative activity against selected human tumor cell lines, suggesting their potential as chemotherapeutic agents (B. Kaya et al., 2017).
Nematicidal Activity
Novel 1,2,4-oxadiazole derivatives, which share a similar structural motif, demonstrated good nematocidal activity against Bursaphelenchus xylophilus. These findings suggest the potential for the development of new nematicides based on this scaffold (Dan Liu et al., 2022).
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4/c1-27-12-6-8-13(9-7-12)28-11-16-24-17(29-25-16)10-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGHQIWFVWFBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

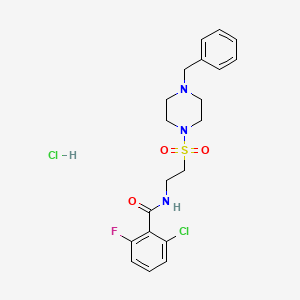
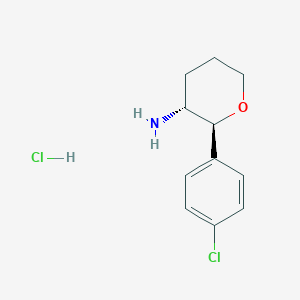
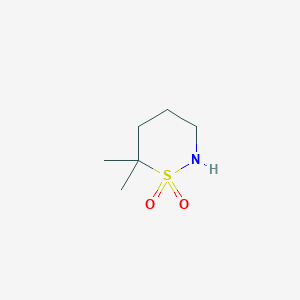
![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)
![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)
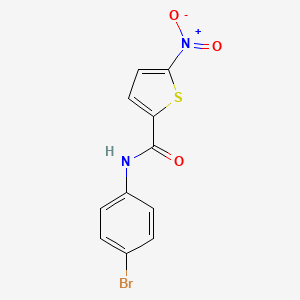
![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)
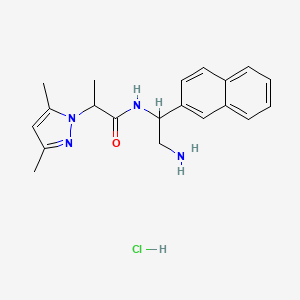
![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)
![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)
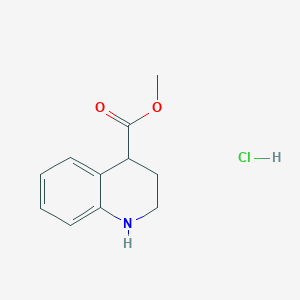
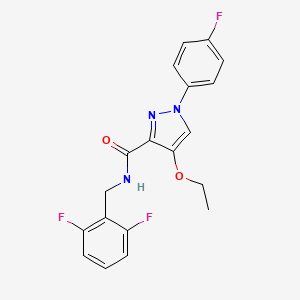
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)
